(6-(1H-pyrazol-1-yl)pyridazin-3-yl)(indolin-1-yl)methanone
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Description
(6-(1H-pyrazol-1-yl)pyridazin-3-yl)(indolin-1-yl)methanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of pyridazinone derivatives and has been studied for its various pharmacological properties.
Scientific Research Applications
Protein Kinase Inhibition
This compound has been studied for its potential as a protein kinase inhibitor . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them (phosphorylation). By inhibiting specific kinases, this compound could be used to treat various malignancies, such as triple-negative breast cancer . The structure of the compound suggests it could be a potent inhibitor, especially for kinases with a rare cysteine in the hinge region.
Synthesis of Heterocyclic Compounds
The pyrazolyl and pyridazinyl groups present in the compound make it a valuable precursor in the synthesis of novel heterocyclic compounds . These heterocycles are significant in medicinal chemistry due to their wide range of biological activities, including antitubercular, anxiolytic, and antiviral properties.
Anti-HIV Research
Indole derivatives, such as the one , have been reported to show promise in anti-HIV research . The molecular docking studies of similar indolyl and xanthenone derivatives have shown potential as anti-HIV-1 agents, indicating that this compound could also be explored for its efficacy against HIV.
Catalysis in Organic Synthesis
Compounds with pyrazolyl and pyridazinyl moieties have been used as catalysts in organic synthesis, particularly in the ammoxidation of alcohols to nitriles and the aerobic oxidation of alcohols to aldehydes . This compound could potentially be used to catalyze similar reactions, providing a pathway to synthesize a variety of organic molecules.
Development of Covalent Inhibitors
The compound’s ability to undergo nucleophilic aromatic substitution makes it a candidate for the development of covalent inhibitors . These inhibitors form a permanent bond with their target enzyme, leading to sustained inhibition, which is beneficial in the treatment of chronic diseases.
properties
IUPAC Name |
2,3-dihydroindol-1-yl-(6-pyrazol-1-ylpyridazin-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O/c22-16(20-11-8-12-4-1-2-5-14(12)20)13-6-7-15(19-18-13)21-10-3-9-17-21/h1-7,9-10H,8,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OACXYCVGUPMCPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=NN=C(C=C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6-(1H-pyrazol-1-yl)pyridazin-3-yl)(indolin-1-yl)methanone |
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